tert-butyl (1R)-1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
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Overview
Description
CIS-1-METHYL-7-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . It is known for its unique bicyclic structure, which includes a nitrogen atom and a ketone group. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CIS-1-METHYL-7-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions. This often involves the use of starting materials such as amino acids or their derivatives, which undergo cyclization under acidic or basic conditions.
Introduction of Functional Groups: The ketone and ester functional groups are introduced through oxidation and esterification reactions, respectively. Common reagents used in these steps include oxidizing agents like potassium permanganate or chromium trioxide and esterifying agents like tert-butyl alcohol and acid catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as automated synthesis and high-throughput screening to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
CIS-1-METHYL-7-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alcohols, amines, acid catalysts
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
CIS-1-METHYL-7-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery programs.
Mechanism of Action
The mechanism of action of CIS-1-METHYL-7-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER: This compound has a similar structure but with a different position of the ketone group.
CIS-7-OXO-2-AZA-BICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER: Another similar compound with variations in the bicyclic core and functional groups.
Uniqueness
CIS-1-METHYL-7-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl (1R)-1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-5-9(14)12(8,4)7-13/h8H,5-7H2,1-4H3/t8?,12-/m0/s1 |
InChI Key |
XGAAYIFPSORVNO-MYIOLCAUSA-N |
Isomeric SMILES |
C[C@]12CN(CC1CC2=O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC12CN(CC1CC2=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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